Cas no 172921-32-3 (2,5-difluoro-4-nitro-benzonitrile)

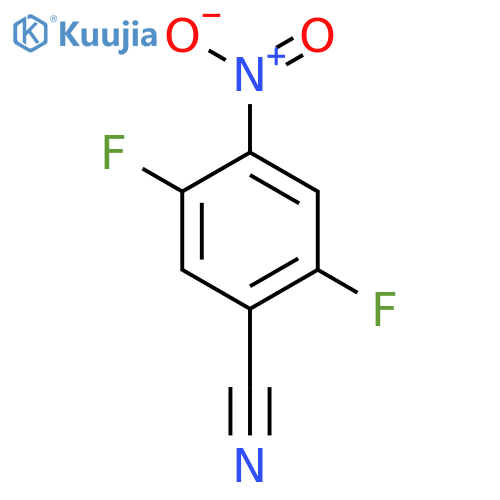

172921-32-3 structure

商品名:2,5-difluoro-4-nitro-benzonitrile

CAS番号:172921-32-3

MF:C7H2F2N2O2

メガワット:184.099788188934

MDL:MFCD13185567

CID:1016064

PubChem ID:58853505

2,5-difluoro-4-nitro-benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,5-difluoro-4-nitrobenzonitrile

- Benzonitrile, 2,5-difluoro-4-nitro-

- HKKHVLVXHJDVQE-UHFFFAOYSA-N

- 2,5-Difluoro-4-nitro-benzonitrile

- AK167203

- SCHEMBL4614436

- AKOS025287143

- s10835

- SY155786

- MFCD13185567

- DS-9243

- XGA92132

- CS-0157899

- DB-226851

- EN300-137683

- 172921-32-3

- 2,5-difluoro-4-nitro-benzonitrile

-

- MDL: MFCD13185567

- インチ: 1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H

- InChIKey: HKKHVLVXHJDVQE-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C#N)C(=C([H])C=1[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 184.00843363g/mol

- どういたいしつりょう: 184.00843363g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.064 g/l)(25ºC)、

2,5-difluoro-4-nitro-benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB487254-250 mg |

2,5-Difluoro-4-nitrobenzonitrile; . |

172921-32-3 | 250MG |

€128.10 | 2023-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228539-250mg |

2,5-Difluoro-4-nitrobenzonitrile |

172921-32-3 | 98% | 250mg |

¥322 | 2023-04-15 | |

| Enamine | EN300-137683-1.0g |

2,5-difluoro-4-nitrobenzonitrile |

172921-32-3 | 95% | 1g |

$0.0 | 2023-06-07 | |

| abcr | AB487254-1 g |

2,5-Difluoro-4-nitrobenzonitrile; . |

172921-32-3 | 1g |

€220.50 | 2023-04-20 | ||

| TRC | D457348-10mg |

2,5-Difluoro-4-nitrobenzonitrile |

172921-32-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB487254-5 g |

2,5-Difluoro-4-nitrobenzonitrile; . |

172921-32-3 | 5g |

€540.80 | 2023-04-20 | ||

| Ambeed | A201513-250mg |

2,5-Difluoro-4-nitrobenzonitrile |

172921-32-3 | 95% | 250mg |

$28.0 | 2025-02-21 | |

| Ambeed | A201513-1g |

2,5-Difluoro-4-nitrobenzonitrile |

172921-32-3 | 95% | 1g |

$35.0 | 2025-02-21 | |

| Ambeed | A201513-5g |

2,5-Difluoro-4-nitrobenzonitrile |

172921-32-3 | 95% | 5g |

$104.0 | 2025-02-21 | |

| Enamine | EN300-137683-10.0g |

2,5-difluoro-4-nitrobenzonitrile |

172921-32-3 | 95% | 10.0g |

$736.0 | 2023-02-15 |

2,5-difluoro-4-nitro-benzonitrile 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

172921-32-3 (2,5-difluoro-4-nitro-benzonitrile) 関連製品

- 34667-88-4(2-fluoro-4-nitro-benzonitrile)

- 1214328-20-7(2-Fluoro-3-nitrobenzonitrile)

- 143879-77-0(2,6-Difluoro-3-nitrobenzonitrile)

- 218632-01-0(3-Fluoro-4-nitrobenzonitrile)

- 67152-20-9(2,4-difluoro-5-nitro-benzonitrile)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 624-75-9(Iodoacetonitrile)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172921-32-3)2,5-difluoro-4-nitro-benzonitrile

清らかである:99%

はかる:5.0g

価格 ($):215.0